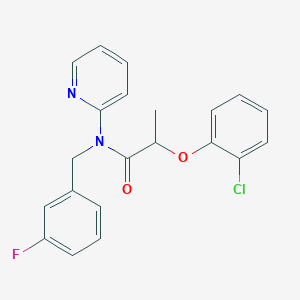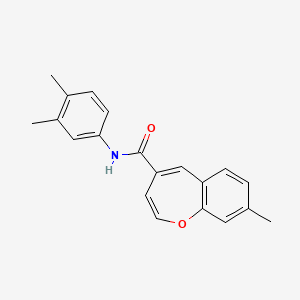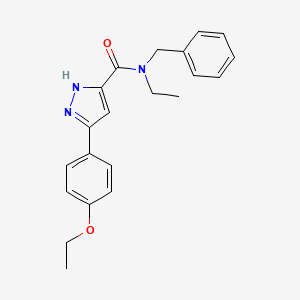
2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a fluorophenylmethyl group, and a pyridinyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form 2-chlorophenoxyalkane.
Introduction of the Fluorophenylmethyl Group: The next step involves the reaction of the chlorophenoxy intermediate with 3-fluorobenzyl chloride in the presence of a base to form the corresponding 3-fluorophenylmethyl derivative.
Formation of the Pyridinyl Group: The third step involves the reaction of the 3-fluorophenylmethyl derivative with 2-bromopyridine in the presence of a palladium catalyst to form the pyridinyl derivative.
Formation of the Propanamide Backbone: The final step involves the reaction of the pyridinyl derivative with propanoyl chloride in the presence of a base to form the desired 2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
2-(2-Chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
2-(2-Chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions.
Industrial Applications: The compound is explored for its potential use in various industrial processes, including catalysis and chemical synthesis.
作用机制
The mechanism of action of 2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
2-(2-Chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other chlorophenoxy derivatives, fluorophenylmethyl derivatives, and pyridinyl derivatives.
Uniqueness: The unique combination of functional groups in 2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H18ClFN2O2 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C21H18ClFN2O2/c1-15(27-19-10-3-2-9-18(19)22)21(26)25(20-11-4-5-12-24-20)14-16-7-6-8-17(23)13-16/h2-13,15H,14H2,1H3 |
InChI 键 |
IHWLCHPWKBUBSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14977976.png)


![N-(2,4-dimethylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B14977993.png)
![1-(2,3-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B14978003.png)
![2-[(2-furylmethyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14978007.png)
![N-cyclohexyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B14978015.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14978028.png)
![2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14978038.png)
![6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14978051.png)
![2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B14978069.png)
![4-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14978075.png)
![2,3-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14978081.png)
![N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B14978094.png)
